palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720371
InChI: InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Molecular Formula: C46H69N3O8
Molecular Weight: 792.1 g/mol

palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH

CAS No.:

Cat. No.: VC13720371

Molecular Formula: C46H69N3O8

Molecular Weight: 792.1 g/mol

* For research use only. Not for human or veterinary use.

palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH -

Specification

Molecular Formula C46H69N3O8
Molecular Weight 792.1 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4R)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m1/s1
Standard InChI Key LQQXBYSAGYOQJW-XRSDMRJBSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
SMILES CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three key functional groups:

  • Fmoc Protecting Group: Shields the α-amino group of D-lysine during SPPS, ensuring selective deprotection .

  • Palmitoyl Chain: A 16-carbon fatty acid attached to the γ-carboxyl group of D-glutamic acid, enhancing lipophilicity for membrane interactions .

  • tert-Butyl Ester (OtBu): Protects the α-carboxyl group of D-glutamic acid, preventing unintended side reactions .

The stereochemistry of both lysine (D-configuration) and glutamic acid (D-configuration) is crucial for its biological activity, particularly in mimicking natural peptide motifs .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC46H69N3O8C_{46}H_{69}N_{3}O_{8}
Molecular Weight792.06 g/mol
Optical Rotation[α]D=7.5[α]_D = -7.5 to 10.5-10.5^\circ (1% in MeOH)
Purity (HPLC)≥99%
Enantiomeric Purity≥99.8%
Storage Conditions2–8°C

The compound’s high lipophilicity (XLogP3-AA=10.9\text{XLogP3-AA} = 10.9) facilitates its integration into lipid bilayers and sustained-release formulations .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH is synthesized via Fmoc-based SPPS, which involves iterative coupling and deprotection steps . Key advancements include:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining ≥99% purity .

  • Wash-Free Protocols: Novel SPPS methods eliminate solvent-intensive washing, reducing waste by 95% and improving scalability .

Quality Control

Certificates of Analysis (CoA) confirm:

  • HPLC Purity: ≥99% .

  • Chiral Integrity: Enantiomeric excess ≥99.8% for both lysine and glutamic acid .

  • Residual Solvents: Compliant with ICH Q3C guidelines .

Biological and Therapeutic Applications

Diabetes Management: GLP-1 Analogs

This compound is a cornerstone in synthesizing glucagon-like peptide-1 (GLP-1) analogs like liraglutide and semaglutide. Modifications enhance:

  • Plasma Stability: Palmitoyl chain enables albumin binding, extending half-life from minutes to days .

  • Receptor Binding: D-amino acids reduce enzymatic degradation, improving glycemic control .

Targeted Drug Delivery

In oncology, the palmitoyl moiety facilitates nanoparticle-based delivery systems, enabling:

  • Tumor-Specific Accumulation: Enhanced permeability and retention (EPR) effect .

  • Cytotoxic Payload Conjugation: Bioconjugation via lysine’s ε-amino group .

Cosmetic Science

The compound’s lipid-like properties improve transdermal delivery in skincare formulations, enhancing the efficacy of:

  • Anti-Aging Agents: Retinoids and peptides .

  • Moisturizers: Hyaluronic acid derivatives .

Comparative Analysis with Related Compounds

CompoundKey FeaturesLimitations vs. Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH
Fmoc-Lys(Boc)-OHBoc protection; simpler structureLacks lipid solubility for sustained release .
Fmoc-Glu(OtBu)-OHNo lysine modificationCannot conjugate via ε-amino group .
Fmoc-Lys(palmitoyl)-OHPalmitoyl on lysine; no glutamic acidLimited carboxyl group protection .

Industrial and Regulatory Considerations

Scalability and Cost

  • Production Cost: ~$147–$529 per gram, depending on scale .

  • Environmental Impact: Wash-free SPPS reduces solvent use by 95%, aligning with green chemistry principles .

Future Directions and Innovations

Next-Generation Peptide Therapeutics

  • Oral Bioavailability: Structural tweaks to bypass gastrointestinal degradation .

  • Dual-Action Peptides: Combining GLP-1 agonism with glucagon receptor modulation .

Advanced Drug Delivery Systems

  • Lipid Nanoparticles (LNPs): For mRNA co-delivery in metabolic diseases .

  • Theranostic Agents: Integrating imaging moieties for real-time tracking .

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